7-Bromo-1,5-diphenyl-[1,2,4]triazolo[4,3-a]quinoline
Descripción
Propiedades
IUPAC Name |
7-bromo-1,5-diphenyl-[1,2,4]triazolo[4,3-a]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrN3/c23-17-11-12-20-19(13-17)18(15-7-3-1-4-8-15)14-21-24-25-22(26(20)21)16-9-5-2-6-10-16/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHBCAJJEPGBOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=NN=C(N3C4=C2C=C(C=C4)Br)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,5-diphenyl-[1,2,4]triazolo[4,3-a]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 7-bromoquinoline-5-carbaldehyde with phenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The resulting intermediate is then subjected to cyclization using a dehydrating agent like phosphorus oxychloride (POCl3) to form the triazoloquinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-1,5-diphenyl-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the triazoloquinoline core can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (CuI, Pd/C)
Oxidation: Oxidizing agents (H2O2, m-CPBA), solvents (acetonitrile, dichloromethane)
Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, THF)
Major Products Formed
Substitution: Formation of 7-substituted derivatives
Oxidation: Formation of quinoline N-oxides
Reduction: Formation of reduced triazoloquinoline derivatives
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that 7-Bromo-1,5-diphenyl-[1,2,4]triazolo[4,3-a]quinoline exhibits significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Mechanism of Action : The compound's ability to interact with DNA and inhibit topoisomerase enzymes is crucial for its anticancer effects. This interaction disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.
- Case Studies : In vitro studies have demonstrated that derivatives of triazoloquinolines exhibit potent activity against breast cancer (MCF-7) and lung cancer (A549) cell lines. For instance, a study highlighted that modifications in the phenyl groups significantly enhanced the anticancer efficacy of related compounds .
Antimicrobial Properties
This compound also shows promising antimicrobial activity. Its effectiveness against various bacterial strains has been documented:
- Bacterial Strains : The compound has displayed activity against both Gram-positive and Gram-negative bacteria. Notably, it has shown moderate antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli.
- Mechanism : The antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticonvulsant Activity
Emerging studies suggest that compounds similar to this compound may possess anticonvulsant properties:
- Research Findings : Preliminary investigations indicate that these compounds can modulate neurotransmitter systems involved in seizure activity. The presence of the triazole ring is particularly noted for enhancing the anticonvulsant profile .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods including:
- Chemical Reactions : Common synthetic routes include cyclization reactions involving phenyl hydrazines and quinoline derivatives under acidic conditions.
- Derivatives : Modifications in the bromine or phenyl substituents can lead to derivatives with enhanced biological activities. For example, studies have shown that altering the substitution pattern on the phenyl groups can significantly affect both anticancer and antimicrobial efficacy .
Comparison with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline | Triazoloquinoline | Anticonvulsant |
| 7-Aryl-[1,2,4]triazolo[4,3-a]quinolines | Triazoloquinoline | Anticancer |
| 1-(Phenyl)-[1,2,4]triazole | Simple Triazole | Antimicrobial |
Mecanismo De Acción
The mechanism of action of 7-Bromo-1,5-diphenyl-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases and enzymes involved in cell signaling pathways, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells. Additionally, it can bind to DNA and RNA, interfering with their replication and transcription.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Substituent Position and Activity Trends
Triazoloquinoline derivatives exhibit activity variations depending on substituent positions (Table 1).
Key Observations:
- Bromine vs. Halogen Substitution : The 7-bromo derivative (ED₅₀ = 5.0 mg/kg) in sc-PTZ tests outperforms the 7-fluoro analog (ED₅₀ = 15.3 mg/kg), suggesting bromine’s superior electron-withdrawing effects enhance anticonvulsant potency .
- Alkoxy vs. Benzylamino Groups: Alkoxy substituents at C7 (e.g., 11.8 mg/kg) show moderate activity compared to benzylamino-bromo derivatives, indicating amino groups may improve target engagement .
- Diphenyl vs.
Pharmacological Diversity
- Anticonvulsant Focus: Most analogs (e.g., 4j, 4i) are optimized for seizure control, with bromine and benzylamino groups showing the highest potency .
- Antiproliferative Activity: Nitro-substituted triazoloquinolines (e.g., 5-methyl-7-nitro-1-phenyl derivatives) demonstrate divergent applications, highlighting scaffold versatility .
- Antibacterial Potential: Unsubstituted triazoloquinolines exhibit antibacterial activity, suggesting the main compound’s bromine and phenyl groups could be explored for similar effects .
Actividad Biológica
7-Bromo-1,5-diphenyl-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that integrates both triazole and quinoline moieties. Its unique structure, characterized by the presence of bromine and phenyl groups, enhances its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound primarily arises from its ability to interact with various molecular targets. The compound acts by inhibiting specific kinases and enzymes involved in cell signaling pathways critical for cancer cell survival and proliferation. Additionally, it can bind to nucleic acids (DNA and RNA), disrupting their replication and transcription processes.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various pathogens.
Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Remarks |
|---|---|---|
| Staphylococcus aureus | 0.22 μg/mL | Excellent activity |
| Escherichia coli | 0.25 μg/mL | Comparable to standard antibiotics |
| Candida albicans | 0.30 μg/mL | Effective against fungal strains |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. The compound demonstrated notable cytotoxic effects.
Table 2: Cytotoxicity in Cancer Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.46 | Inhibition of Aurora-A kinase |
| NCI-H460 | 0.39 | Disruption of cell cycle progression |
| Hep-2 | 3.25 | Induction of apoptosis |
The low IC50 values indicate high potency against these cancer cell lines.
Enzyme Inhibition Studies
Further investigations have revealed that this compound acts as an inhibitor for various enzymes critical in cancer metabolism.
Table 3: Enzyme Inhibition Potency
| Enzyme | IC50 (μM) | Remarks |
|---|---|---|
| DNA Gyrase | 12.27 - 31.64 | Significant inhibition |
| Dihydrofolate Reductase (DHFR) | 0.52 - 2.67 | Highly effective inhibitor |
These results highlight the compound's potential as a multi-targeted therapeutic agent.
Case Studies
Recent studies have focused on the synthesis and biological evaluation of derivatives of triazoloquinolines. For instance:
- Study on Derivatives : A series of derivatives were synthesized to evaluate their antimicrobial and anticancer activities. Among them, compounds similar to this compound showed enhanced bioactivity compared to their parent structures due to structural modifications that improved binding affinity to biological targets .
Q & A
Basic Synthesis and Optimization
Q: What are the key steps and challenges in synthesizing 7-Bromo-1,5-diphenyl-[1,2,4]triazolo[4,3-a]quinoline? A:
- Core Synthesis : The triazoloquinoline scaffold is typically constructed via cyclization reactions involving hydrazine derivatives and substituted quinoline precursors. Bromination at the 7-position is achieved using reagents like NBS (N-bromosuccinimide) under controlled conditions .
- Phenyl Substitution : Introducing phenyl groups at positions 1 and 5 requires Suzuki-Miyaura coupling or Ullmann reactions, with Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .
- Challenges : Competing side reactions (e.g., over-bromination, incomplete coupling) necessitate precise stoichiometry and inert atmospheres. Yield optimization (typically 50–70%) can be improved via microwave-assisted synthesis or flow chemistry .
Characterization and Analytical Methods
Q: Which spectroscopic and chromatographic techniques are critical for characterizing this compound? A:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regioselectivity of bromine and phenyl groups. Aromatic protons appear at δ 7.2–8.5 ppm, with coupling patterns distinguishing substituents .
- Mass Spectrometry (HRMS) : Validate molecular weight (expected: ~423 g/mol for C₂₂H₁₅BrN₃) and isotopic patterns for bromine (1:1 ratio for :) .
- HPLC-Purity : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) ensures >95% purity. Monitor for byproducts like dehalogenated or dimerized species .
Biological Activity and Mechanism
Q: What is the evidence for this compound's pharmacological potential, and how does its structure influence activity? A:
- Anticonvulsant Activity : Analogous triazoloquinolines (e.g., 7-substituted derivatives) show ED₅₀ values of 15–30 mg/kg in murine MES (maximal electroshock) models. The bromine atom enhances lipophilicity, aiding blood-brain barrier penetration .
- Mechanistic Insights : Molecular docking suggests interactions with voltage-gated sodium channels or GABA receptors. The diphenyl groups may stabilize π-π interactions with aromatic residues in target proteins .
- Comparative Data : Unlike trimethoxyphenyl derivatives (), the bromo-diphenyl variant lacks electron-donating groups, potentially reducing antimicrobial activity but improving CNS-targeted effects .
Advanced Research: Structure-Activity Relationship (SAR)
Q: How can researchers systematically study the impact of substituents on bioactivity? A:
- SAR Strategy :
- Variation of Halogens : Compare bromo vs. chloro analogs (e.g., 7-Cl derivatives) to assess steric/electronic effects on target binding .
- Phenyl Group Modifications : Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the 1- and 5-positions to probe pharmacophore requirements .
- Data Interpretation : Use IC₅₀/EC₅₀ values from enzyme inhibition assays (e.g., COX-2) or receptor-binding studies to quantify substituent contributions .
Addressing Data Contradictions
Q: How should discrepancies in reported biological activities of triazoloquinoline derivatives be resolved? A:
- Root Causes : Variations in assay conditions (e.g., cell lines, animal models) or synthetic impurities (e.g., regioisomers) may lead to conflicting results .
- Resolution Steps :
Computational Modeling for Target Identification
Q: What computational tools are recommended for predicting target proteins or reaction pathways? A:
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite can model interactions with neurological targets (e.g., NMDA receptors). Prioritize docking scores < -8 kcal/mol for experimental validation .
- Reaction Path Prediction : Use density functional theory (DFT) to simulate bromination or coupling steps. Software: Gaussian or ORCA .
- Machine Learning : Train models on existing triazoloquinoline datasets to predict novel derivatives with optimized properties (e.g., solubility, logP) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
